molecular formula C17H14BrClN2S B2929651 4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-phenyl-1H-pyrazole CAS No. 318234-10-5

4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-phenyl-1H-pyrazole

Cat. No.: B2929651
CAS No.: 318234-10-5
M. Wt: 393.73
InChI Key: FEGMISJGTQXOBH-UHFFFAOYSA-N
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Description

“4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-phenyl-1H-pyrazole” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The compound also contains a bromophenyl group, a chloro group, and a methyl group attached to the pyrazole ring .


Synthesis Analysis

While the specific synthesis process for this compound is not available, pyrazoles are generally synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine . Other methods include the reaction of hydrazones with nitroolefins mediated with strong bases .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The bromophenyl, chloro, and methyl groups would be attached to different carbon atoms on the pyrazole ring .

Scientific Research Applications

Catalytic Applications

  • Recyclable Catalysts in Synthesis : Sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester, a related compound, has been used as a recyclable catalyst for condensation reactions, highlighting the potential of sulfur-containing pyrazole derivatives in catalysis (Tayebi et al., 2011).

Biological and Pharmacological Research

  • Tumor Inhibition and Antioxidant Effects : Pyrazole derivatives, including related compounds, have been investigated for their tumor inhibition, antioxidant, analgesic, and anti-inflammatory properties. One study showed that certain compounds exhibited moderate inhibitory effects in various assays, demonstrating their pharmacological potential (Faheem, 2018).
  • Biological Activity of Phenyl Pyrazolyl Sulfides : Alkylation of 4-(phenylthio)-1H-pyrazol-5-ols has led to the synthesis of phenyl pyrazolyl sulfides, which show potential biological activity (Vydzhak et al., 2017).

Material Science and Chemistry

  • Metal Complex Stabilization : Pyrazole-containing compounds have been utilized as ligands to stabilize metal complexes in cross-coupling reactions. The modification of pyrazole rings influences the properties of these metal complexes, which are significant in catalysis (Ocansey et al., 2018).
  • Synthesis of Novel Heterocycles : Compounds based on 3-methyl-1-phenyl-5-pyrazole have been synthesized, showing versatility in creating new heterocyclic structures with potential antimicrobial activity (El‐Emary et al., 2002).

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of many pyrazole derivatives . Additionally, further studies could investigate its synthesis and reactions .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes

Mode of Action

It’s known that similar compounds can interact with their targets through various mechanisms, such as binding to the active site of an enzyme or receptor . This interaction can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, such as those involved in cell signaling and metabolism . The compound’s effect on these pathways can lead to downstream effects on cellular function and physiology.

Result of Action

Similar compounds have been found to exert various effects at the molecular and cellular level, such as altering enzyme activity or modulating signal transduction pathways . These effects can lead to changes in cellular function and potentially contribute to the compound’s therapeutic effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets

Properties

IUPAC Name

4-[(4-bromophenyl)sulfanylmethyl]-5-chloro-1-methyl-3-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrClN2S/c1-21-17(19)15(11-22-14-9-7-13(18)8-10-14)16(20-21)12-5-3-2-4-6-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGMISJGTQXOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)CSC3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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